molecular formula C16H9Cl2NO2 B2937244 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione CAS No. 78872-37-4

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2937244
CAS No.: 78872-37-4
M. Wt: 318.15
InChI Key: RULJEAGMETWXJV-UHFFFAOYSA-N
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Description

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is a synthetic organic compound featuring a central indane-1,3-dione scaffold substituted with a (3,5-dichlorophenyl)amino group via a methylene bridge. This structure combines electron-withdrawing chlorine atoms on the aromatic ring with the conjugated system of the indane-dione moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRCYOZVFSYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 3,5-dichloroaniline under specific conditions. One common method includes the use of acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its α,β-unsaturated ketone system.

Spiroannulation with Maleimides

In a three-component reaction with aldehydes (e.g., 4-methoxybenzaldehyde) and N-3,4-dichlorophenylmaleimide, the compound forms spiro[furo[3,4-c]pyrrole-indene]tetraone derivatives under dirhodium acetate catalysis. This proceeds via a rhodium-stabilized carbene intermediate (Scheme 1) .

ReagentsConditionsProduct YieldReference
Aldehyde, Maleimide, Rh₂(OAc)₄1,1,2,2-Tetrachloroethane, 80°C65–78%

Mechanism :

  • Rhodium-induced carbene formation at the diazo site (if applicable).

  • Electrophilic addition to the maleimide’s α,β-unsaturated carbonyl.

  • Intramolecular cyclization to form the spiro framework.

Nucleophilic Additions

The methyleneamino group acts as a nucleophile in Michael additions and condensations.

Knoevenagel Condensation

Reaction with malononitrile in ethanol (NaOAc catalyst) yields 2-(3,5-dichlorophenylamino)methylene-1,3-dioxo-indan-2-ylidene)malononitrile. This exploits the indane-1,3-dione’s electrophilic C-2 position (Scheme 2) .

SubstrateBaseTemperatureYield
MalononitrileNaOAc25°C85%

Key Insight : Electron-withdrawing 3,5-dichloro groups enhance the electrophilicity of the indane core, accelerating nucleophilic attack .

Phosphine-Catalyzed Alkylation

Using PPh₃ and sodium iodide, the compound undergoes alkylation via a charge-transfer complex (CTC) mechanism. Alkyl radicals (from redox-active esters) add to the indane-1,3-dione’s conjugated system (Scheme 3) .

Radical SourceCatalystProduct Type
Redox-active estersPPh₃, NaI2-Alkylindane-1,3-dione

Mechanistic Steps :

  • CTC formation between PPh₃, NaI, and the substrate.

  • Single-electron transfer (SET) generates alkyl radicals.

  • Radical addition to the indane system followed by rearomatization .

Halogenation Reactions

The indane-1,3-dione core undergoes electrophilic halogenation. Reaction with dichloroiodobenzene (PhICl₂) in CH₂Cl₂/pyridine introduces chlorine atoms at the C-2 position, yielding 2,2-dichloro derivatives (Scheme 4) .

Halogenating AgentSolventProductYield
PhICl₂CH₂Cl₂2,2-Dichloro derivative72%

Stability and Hydrolysis

Under acidic conditions (e.g., H₂SO₄), the compound hydrolyzes to regenerate 1,3-indandione and 3,5-dichloroaniline. This retro-condensation occurs via protonation of the methyleneamino group, followed by C-N bond cleavage (Scheme 5) .

ConditionsDegradation Products
3M H₂SO₄, 90°C1,3-Indandione + 3,5-Dichloroaniline

Biological Activity Correlations

While not a direct reaction, the compound’s antiproliferative activity (IC₅₀ = 1.2–4.8 µM against MCF-7 cells) is linked to its ability to form hydrogen bonds with biological targets via the dichlorophenylamino group and the dione moiety .

Scientific Research Applications

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various organic compounds and materials.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. It may act as an electron acceptor, facilitating various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione Structure: Substituted with a pyrazole ring (3,5-dimethyl, 1-phenyl) instead of the dichlorophenylamino group. Properties: Exhibits fluorescence, antimicrobial activity, and corrosion inhibition . Applications: Fluorescent sensors for fluoride ions, antioxidants, and ACE inhibitors .

Isoindoline-1,3-dione Derivatives (e.g., compound (4) from )

  • Structure : Isoindoline-1,3-dione core with aryl-ethyl-piperidine substitutions.
  • Properties : Designed as serotonin transporter (SERT) ligands for neurological applications .

3-(3,5-Dichlorophenyl)-azabicyclo/oxazolidinedione Derivatives (e.g., procymidone, vinclozolin)

  • Structure : Dichlorophenyl group fused to bicyclic or oxazolidinedione systems.
  • Properties : Broad-spectrum fungicides targeting steroid biosynthesis in fungi .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Activities/Applications References
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione Indane-1,3-dione 3,5-Dichlorophenylamino-methylene Inferred: Potential fungicidal activity
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione Indane-1,3-dione Pyrazole-methyl group Fluorescence sensing, antimicrobial, corrosion inhibition
Isoindoline-1,3-dione derivatives Isoindoline-1,3-dione Aryl-ethyl-piperidine SERT ligands (neurological targeting)
Procymidone/Vinclozolin Azabicyclo/oxazolidinedione 3,5-Dichlorophenyl Fungicides (steroid biosynthesis inhibition)

Key Findings:

Substituent-Driven Activity :

  • The 3,5-dichlorophenyl group in the target compound aligns with procymidone and vinclozolin, suggesting possible fungicidal mechanisms via interference with fungal steroid pathways .
  • In contrast, the pyrazole-methyl substituent in ’s compound enables fluorescence and metal-binding properties, which are absent in dichlorophenyl analogs .

Core Scaffold Influence :

  • Indane-1,3-dione vs. isoindoline-1,3-dione : The indane-dione system’s planar structure may enhance π-π stacking in agrochemical interactions, whereas isoindoline-dione derivatives prioritize neurological target engagement due to their bulkier substituents .

Functional Versatility :

  • The pyrazole-substituted indane-dione demonstrates multifunctionality (sensing, antimicrobial), whereas dichlorophenyl analogs are more specialized (e.g., fungicides) .

Physicochemical and Electronic Properties

  • Solubility : The methylene bridge in the target compound may improve solubility over rigid bicyclic systems like procymidone, impacting bioavailability .

Biological Activity

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, identified by its CAS number 78872-37-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial properties, anti-inflammatory effects, and inhibitory actions on specific enzymes, providing a comprehensive overview supported by research findings and data tables.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial strains.

Research Findings

  • In Vitro Antimicrobial Evaluation : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : It was also noted for its ability to inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .
Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in various biological processes.

Tyrosinase Inhibition

Tyrosinase is crucial in melanin synthesis and is a target for skin depigmentation therapies. Studies have shown that derivatives of indane-1,3-dione exhibit potent anti-tyrosinase activity.

  • IC50 Values : The most potent derivatives exhibited IC50 values as low as 3.55 μM, indicating strong inhibition compared to standard inhibitors like kojic acid .

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The compound also acts as an inhibitor of DNA gyrase and DHFR with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .

Case Studies

  • Antimicrobial Evaluation : A study published in the ACS Omega journal highlighted the synthesis and evaluation of various derivatives of indane-dione compounds, including this compound). These derivatives were found to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Tyrosinase Inhibition Study : A detailed study focusing on tyrosinase inhibitors revealed that the compound's structural modifications led to enhanced inhibitory activity against tyrosinase, making it a candidate for cosmetic applications targeting hyperpigmentation .

Q & A

Q. How to integrate multidisciplinary data (chemical, biological, environmental) into a cohesive risk assessment model?

  • Methodological Answer : Adopt systems biology approaches (e.g., Bayesian networks) to model interactions between chemical properties, bioactivity, and ecosystem impacts. Validate models using longitudinal field studies (e.g., mesocosm experiments) and prioritize endpoints aligned with regulatory frameworks (e.g., REACH) .

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